Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate

説明

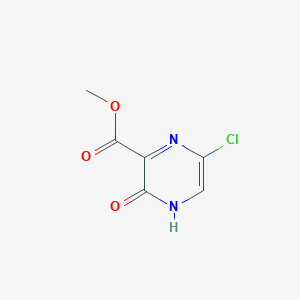

Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate: is a heterocyclic organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 3rd position, and a carboxylate ester group at the 2nd position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-3-hydroxypyrazine

生物活性

Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and antimicrobial applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

This compound has the molecular formula and a molecular weight of approximately 188.58 g/mol. Its structure features a pyrazine ring substituted with hydroxyl and carboxylate groups, which are crucial for its biological interactions.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of RNA viruses, and compounds that inhibit it can effectively reduce viral load in infected cells.

Target Enzymes

- RNA-dependent RNA polymerase : Critical for viral replication.

Mode of Action

- Inhibition : The compound binds to the active site of RdRp, preventing the synthesis of viral RNA, thus inhibiting viral replication.

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties against various RNA viruses. Its effectiveness has been compared to other known antiviral agents like favipiravir, which is also an RdRp inhibitor .

Case Studies

- Antiviral Efficacy : A study highlighted that this compound significantly reduced viral titers in vitro, demonstrating its potential as a therapeutic agent against RNA viruses.

- Microbial Resistance : A related study examined the resistance profiles of various microbial strains to pyrazine derivatives, noting that modifications in the chemical structure could enhance or diminish their antimicrobial effectiveness .

Table 1: Biological Activity Summary

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Bioavailability : High oral bioavailability noted in preliminary studies.

- Clearance : Low clearance rates suggest prolonged activity in systemic circulation.

科学的研究の応用

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of pyrazine compounds can inhibit viral replication, particularly against SARS-CoV-2. For instance, modifications to the pyrazine structure have shown enhanced selectivity and potency compared to existing antiviral medications like favipiravir .

Antitumor Activity

Methyl 6-chloro-3-hydroxypyrazine-2-carboxylate has also been investigated for its antitumor properties. Various analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential as a lead compound in cancer therapy . The compound's ability to interact with DNA suggests mechanisms that could lead to apoptosis in tumor cells.

Herbicides and Pesticides

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. Its structural characteristics allow for modifications that enhance biological activity against pests and weeds, making it a candidate for developing new formulations in agricultural chemistry.

Synthesis and Production Methods

The synthesis of this compound can be achieved through various methods, including:

| Synthesis Method | Description | Yield |

|---|---|---|

| Chlorination | Introduction of chlorine into the pyrazine ring | High |

| Diazotization | Conversion of amines to diazonium salts followed by substitution reactions | Moderate |

| Hydrolysis | Hydrolysis of esters to yield carboxylic acids | Variable |

These methods can be optimized for yield and purity based on reaction conditions such as temperature and solvent choice .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A recent study evaluated various pyrazine derivatives, including this compound, for their inhibitory effects on SARS-CoV-2 replication. The results demonstrated that specific modifications could significantly enhance antiviral activity, suggesting pathways for developing new therapeutic agents .

Case Study 2: Synthesis of Antitumor Agents

Another investigation focused on synthesizing analogs of this compound with improved cytotoxicity against breast cancer cell lines. The study highlighted structure-activity relationships that guide future drug design efforts aimed at targeting high-ploidy tumors .

特性

IUPAC Name |

methyl 5-chloro-2-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUBTZMSLDLOPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627391 | |

| Record name | Methyl 6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21874-47-5 | |

| Record name | Methyl 6-chloro-3-oxo-3,4-dihydropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。